molecular formula C22H19N3O2 B2627997 N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-42-0

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2627997
CAS No.: 941989-42-0
M. Wt: 357.413
InChI Key: SBFQTOJXOMYWCM-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines a cyanophenyl group, a dimethylbenzyl group, and a dihydropyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core, followed by the introduction of the cyanophenyl and dimethylbenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, possibly as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2,5-dimethyl-3-furamide
  • Benzamide, N-(2-cyanophenyl)-2,5-dimethyl-

Uniqueness

Compared to similar compounds, N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-9-10-16(2)18(12-15)14-25-11-5-7-19(22(25)27)21(26)24-20-8-4-3-6-17(20)13-23/h3-12H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFQTOJXOMYWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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